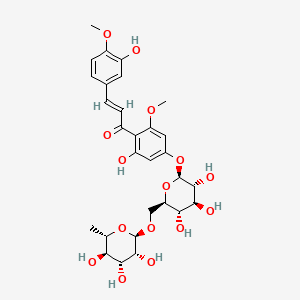
K-252c
描述
K252c is a staurosporine analog that was isolated from Nocardiopsis sp. It is a cell-permeable compound with reversible and ATP-competitive inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA). The empirical formula for K252c is C20H13N3O, and its molecular weight is 311.34 g/mol .
科学研究应用
K252c 在科学研究中具有多种应用:
化学: 它作为研究激酶信号通路的重要工具。
生物学: 研究人员利用 K252c 研究涉及 PKC 和 PKA 的细胞过程。
医学: 由于它对白血病细胞具有凋亡作用,因此其潜在的治疗应用包括癌症治疗。
工业: 虽然没有直接应用于工业,但 K252c 对激酶调控的见解有助于药物开发。
作用机制
K252c 通过抑制 PKC 和 PKA 发挥作用。 这些激酶在细胞信号传导中起着至关重要的作用,影响细胞生长、分化和凋亡等过程。 通过破坏激酶活性,K252c 会影响下游通路。
安全和危害
生化分析
Biochemical Properties
K252c is a cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase C and protein kinase A, with half-maximal inhibitory concentration (IC₅₀) values of 2.45 µM and 25.7 µM, respectively . In addition to its kinase inhibitory activity, K252c also inhibits non-kinase enzymes such as β-lactamase, chymotrypsin, and malate dehydrogenase . These interactions suggest that K252c has a broad spectrum of biochemical activities, making it a valuable tool for studying various biochemical pathways.
Cellular Effects
K252c exerts significant effects on various cell types and cellular processes. It induces apoptosis in human chronic myelogenous leukemia cancer cells . In human foreskin fibroblast cells, K252c reduces focus formation induced by human cytomegalovirus strains that are sensitive and resistant to Ganciclovir . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, K252c exerts its effects primarily through the inhibition of protein kinases. By competing with ATP for binding to the kinase active site, K252c effectively blocks the phosphorylation of downstream targets, thereby disrupting signal transduction pathways . This inhibition can lead to changes in gene expression and cellular responses, ultimately resulting in apoptosis or other cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of K252c can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Long-term exposure to K252c in in vitro or in vivo studies has shown sustained inhibition of target kinases and prolonged effects on cellular function. The stability and degradation of K252c can influence its efficacy and potency over extended periods.
Dosage Effects in Animal Models
The effects of K252c in animal models are dose-dependent. At lower doses, K252c effectively inhibits target kinases without causing significant toxicity . At higher doses, K252c can exhibit toxic or adverse effects, including off-target interactions and potential damage to non-cancerous cells. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse outcomes.
Metabolic Pathways
K252c is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of protein kinases can alter metabolic flux and metabolite levels, impacting processes such as energy production, biosynthesis, and cellular homeostasis . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, K252c is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The transport and distribution of K252c are critical factors in determining its therapeutic potential and pharmacokinetic properties.
Subcellular Localization
K252c’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with target kinases and other biomolecules, thereby modulating its biochemical and cellular effects.
准备方法
合成路线和反应条件: 文献中对 K252c 的合成路线记录并不全面。 已知 K252c 可以通过星形孢菌素骨架的化学修饰来合成。 需要进一步研究以阐明具体的合成方法和反应条件。
工业生产方法: 关于 K252c 工业规模生产方法的信息有限。 作为一种研究化合物,K252c 主要通过实验室合成或从天然来源中分离获得。
化学反应分析
反应类型: K252c 主要被认为是 PKC 和 PKA 的抑制剂。 它本身不会发生显著的化学转化,而是与这些激酶相互作用。 它的抑制活性会影响细胞信号通路。
常见试剂和条件: 由于 K252c 主要用作研究工具,因此它通常不会受到特定试剂或条件的影响。 它对 PKC 和 PKA 的抑制作用已得到充分证明。
主要产物: K252c 不会通过化学反应产生主要产物。 相反,它对激酶活性的调节才是其主要影响。
相似化合物的比较
K252c 的独特之处在于它对 PKC 和 PKA 的双重抑制。 类似的化合物包括星形孢菌素本身,它缺乏 K252c 所表现出的对 PKC 和 PKA 的特异性。
属性
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUTNIFSHFQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017989 | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85753-43-1 | |
| Record name | Staurosporinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K252c | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STAUROSPORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)


![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)




